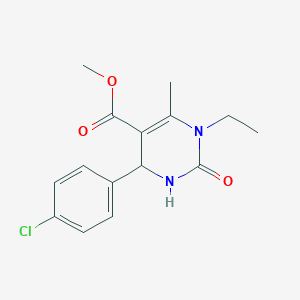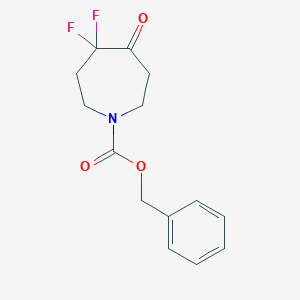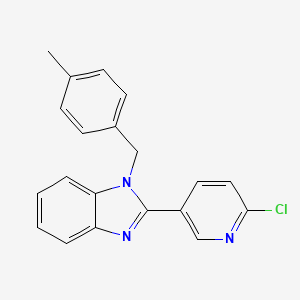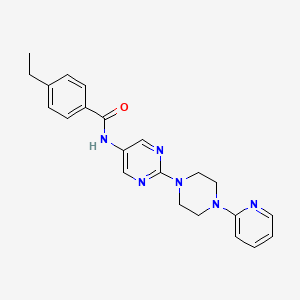
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole, pyridazine, piperazine, and pyridine rings would give this compound a complex three-dimensional structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its thermal stability .Wissenschaftliche Forschungsanwendungen
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone, also known as 3-[4-(pyridine-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine, has several potential applications in scientific research due to its structural features. Here is a comprehensive analysis focusing on unique applications:
Anticancer Activity
1,2,4-Triazole derivatives have been extensively studied for their anticancer properties. The presence of the 1,2,4-triazole moiety in the compound suggests it could interact with various biological targets. Some derivatives have shown promising cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549 .
Antimicrobial Activity
Compounds with 1,2,4-triazole rings have demonstrated significant antimicrobial activity. They can be designed to target specific enzymes or pathways in microbial organisms, potentially leading to the development of new antimicrobial agents .
Antioxidant Properties
The antioxidant capacity of triazole derivatives can be evaluated using assays like the DPPH free radical-scavenging assay. This property is crucial in the development of compounds that can mitigate oxidative stress-related damage in biological systems .
Drug Discovery
The triazole ring is a common scaffold in drug discovery due to its ability to form hydrogen bonds with different targets, improving pharmacokinetics and pharmacological properties .
Molecular Docking Studies
Molecular docking studies can reveal how triazole derivatives interact with biological targets, such as enzymes or receptors. This is essential in understanding the mechanism of action and optimizing the compound for better efficacy .
Supramolecular Chemistry
Triazoles are known for their application in supramolecular chemistry, where they can form complex structures with other molecules, which can be useful in creating novel materials or chemical sensors .
Polymer Chemistry
The versatility of triazole compounds extends to polymer chemistry, where they can be incorporated into polymers to enhance properties like thermal stability, mechanical strength, or chemical resistance .
Chemical Biology
In chemical biology, triazole derivatives can be used as probes or modulators of biological processes, helping to elucidate the function of biomolecules or pathways within cells .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
It’s known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that our compound might interact with its targets (potentially cancer cells) in a similar manner, leading to cell death.
Biochemical Pathways
Given the potential anticancer activity of similar compounds, it’s possible that this compound could affect pathways related to cell proliferation and apoptosis . The downstream effects could include the inhibition of tumor growth and the induction of cancer cell death.
Result of Action
Based on the potential anticancer activity of similar compounds, it’s plausible that this compound could induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Zukünftige Richtungen
The future research directions for this compound could involve further investigation of its biological activity and potential applications in medicinal chemistry. For example, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Eigenschaften
IUPAC Name |
pyridin-4-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-3-5-17-6-4-13)23-9-7-22(8-10-23)14-1-2-15(21-20-14)24-12-18-11-19-24/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBIUQRUNMMNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2945346.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2945348.png)

![Benzo[d]thiazol-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2945350.png)



![1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2945358.png)


![N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2945363.png)

